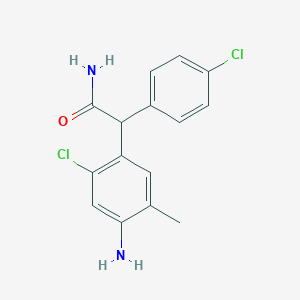![molecular formula C11H11BrN4OS B2562502 1-{[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole CAS No. 2202200-69-7](/img/structure/B2562502.png)
1-{[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- The bromothiophene group is introduced through a coupling reaction, often using Suzuki-Miyaura cross-coupling. This involves the reaction of a bromothiophene boronic acid with an appropriate halide precursor in the presence of a palladium catalyst.
Formation of the Triazole Ring:
- The triazole ring is typically formed via a Huisgen cycloaddition (click chemistry) between an azide and an alkyne. This step is highly efficient and proceeds under mild conditions, often catalyzed by copper(I).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
作用机制
Target of Action
Compounds containing a 1,2,3-triazole ring are known to have diverse biological activities and can interact with various biological targets . .
Mode of Action
The mode of action would depend on the specific biological target of the compound. For instance, some triazole compounds are known to bind to the active site of enzymes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole typically involves multiple steps:
-
Formation of the Azetidine Ring:
- The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors such as β-amino alcohols or β-haloamines under basic conditions.
化学反应分析
Types of Reactions: 1-{[1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole can undergo various chemical reactions, including:
-
Substitution Reactions:
- The bromine atom in the bromothiophene moiety can be substituted with different nucleophiles (e.g., amines, thiols) under appropriate conditions.
-
Oxidation and Reduction:
- The compound can be oxidized or reduced at different sites, depending on the reagents and conditions used. For example, the azetidine ring can be oxidized to form an azetidinone.
-
Cycloaddition Reactions:
- The triazole ring can participate in further cycloaddition reactions, expanding its utility in complex molecule synthesis.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products:
- Substituted derivatives of the original compound, depending on the nucleophile used.
- Oxidized or reduced forms of the compound, with modifications to the azetidine or triazole rings.
科学研究应用
1-{[1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole has several applications in scientific research:
-
Medicinal Chemistry:
- Potential use as a scaffold for drug development due to its unique structure and functional groups.
- Investigation into its biological activity against various targets, including enzymes and receptors.
-
Materials Science:
- Use in the development of novel materials with specific electronic or photonic properties, leveraging the bromothiophene moiety.
-
Organic Synthesis:
- Utilized as an intermediate in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
相似化合物的比较
- 1-{[1-(4-Chlorothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole
- 1-{[1-(4-Methylthiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole
Comparison:
- Uniqueness:
- The presence of the bromine atom in the bromothiophene moiety distinguishes it from similar compounds, potentially offering different reactivity and biological activity.
- The combination of the azetidine and triazole rings provides a unique scaffold for further functionalization and application.
属性
IUPAC Name |
(4-bromothiophen-2-yl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN4OS/c12-9-3-10(18-7-9)11(17)15-4-8(5-15)6-16-2-1-13-14-16/h1-3,7-8H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYTVUZFRCRONE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CS2)Br)CN3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
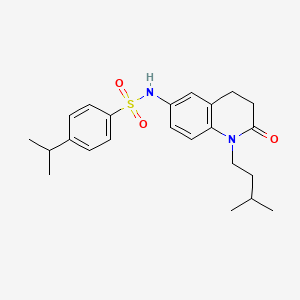
![2-[(6-Methyl-1,3-benzothiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B2562421.png)
![N-[(2-chlorophenyl)methyl]-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2562423.png)
![8-(4-fluorophenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2562424.png)
![Methyl 2-amino-2-[3-(3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2562425.png)
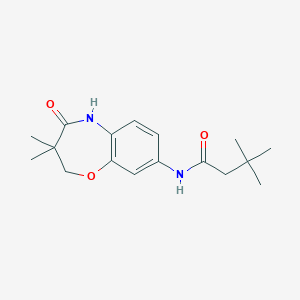
![(7-methoxybenzofuran-2-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2562429.png)
![N-[3-(methylsulfanyl)phenyl]-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2562431.png)
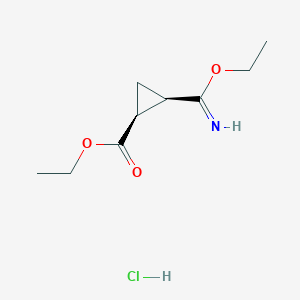
![N-[3-(2,2,2-Trifluoroethyl)cyclobutyl]but-2-ynamide](/img/structure/B2562434.png)
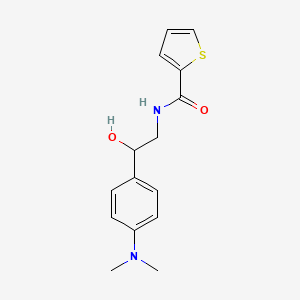
![Benzyl N-[(2S)-3-hydroxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B2562436.png)
